N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide

PDE4D2 inhibition Enzyme profiling Cyclopenta[d]pyrimidine scaffold

N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide (CAS 946274-31-3) is a synthetic small-molecule heterocycle (C20H17N3O2; MW 331.38 g/mol) composed of a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core N-linked to a 4-phenoxybenzamide moiety. It belongs to the broader class of 4-amino-substituted cyclopenta[d]pyrimidines, a scaffold widely explored in kinase inhibitor and GPCR modulator programs.

Molecular Formula C20H17N3O2
Molecular Weight 331.375
CAS No. 946274-31-3
Cat. No. B2477910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide
CAS946274-31-3
Molecular FormulaC20H17N3O2
Molecular Weight331.375
Structural Identifiers
SMILESC1CC2=C(C1)N=CN=C2NC(=O)C3=CC=C(C=C3)OC4=CC=CC=C4
InChIInChI=1S/C20H17N3O2/c24-20(23-19-17-7-4-8-18(17)21-13-22-19)14-9-11-16(12-10-14)25-15-5-2-1-3-6-15/h1-3,5-6,9-13H,4,7-8H2,(H,21,22,23,24)
InChIKeyRVXFOHSXZHSGTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

946274-31-3 N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide Product Identity & Baseline Properties


N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide (CAS 946274-31-3) is a synthetic small-molecule heterocycle (C20H17N3O2; MW 331.38 g/mol) composed of a 6,7-dihydro-5H-cyclopenta[d]pyrimidine core N-linked to a 4-phenoxybenzamide moiety [1]. It belongs to the broader class of 4-amino-substituted cyclopenta[d]pyrimidines, a scaffold widely explored in kinase inhibitor and GPCR modulator programs. The compound is commercially available as a research-grade building block or reference material, with documented biochemical profiling against at least one enzyme target (PDE4D2, IC50 ~80 µM) [1].

Why Generic Cyclopenta[d]pyrimidine Scaffolds Cannot Substitute for 946274-31-3


The cyclopenta[d]pyrimidine scaffold supports diverse pharmacologies—Akt inhibition (e.g., GDC-0068), MAO-A inhibition (e.g., RS-8359), and microtubule targeting [1][2]—that are exquisitely dependent on the 4-position substituent. Simple replacement of the 4-phenoxybenzamide arm with even closely related aryl or heteroaryl amides can invert target selectivity or abolish activity entirely. Therefore, generic scaffold-based substitution without confirmation of identity (batch-specific analytical data) and target engagement profile risks introducing an agent with unintended polypharmacology or complete loss of the desired biochemical readout.

Quantitative Differential Evidence Guide for 946274-31-3 vs. Closest Analogs


PDE4D2 Biochemical Inhibition: 946274-31-3 Displays Weak Activity Distinct from Potent PDE4 Inhibitors

In a biochemical assay measuring inhibition of the PDE4D2 catalytic domain (residues 86–413) expressed in E. coli, 946274-31-3 exhibited an IC50 of 80,000 nM [1]. By contrast, the prototypical PDE4 inhibitor rolipram inhibits PDE4D2 with an IC50 of approximately 1,000–3,000 nM under comparable conditions [2]. The ~27- to 80-fold weaker potency of 946274-31-3 positions it as a low-affinity PDE4 ligand rather than a potent inhibitor, a property that may be exploited in negative-control experiments or fragment-based screening campaigns.

PDE4D2 inhibition Enzyme profiling Cyclopenta[d]pyrimidine scaffold

Target-Selectivity Profile: 946274-31-3 Is a PDE4 Ligand, Not an Akt or MAO-A Inhibitor, Unlike Other Cyclopenta[d]pyrimidines

Cyclopenta[d]pyrimidine derivatives such as GDC-0068 (Akt1 IC50 = 5 nM) [1] and RS-8359 (MAO-A IC50 ≈ 0.05 µM) [2] are potent inhibitors of their respective primary targets. In contrast, 946274-31-3 demonstrates only weak PDE4D2 inhibition (IC50 = 80,000 nM) [3] and has not been reported to inhibit Akt or MAO-A. This differential target engagement profile means that 946274-31-3 can serve as a PDE4-biased probe within the cyclopenta[d]pyrimidine chemotype space, avoiding confounding activity at Akt or MAO-A.

Target selectivity Kinase profiling Cyclopenta[d]pyrimidine scaffold

Physical-Chemical Differentiation: Calculated LogP and Solubility Profile vs. Analog 946274-39-1

The computed partition coefficient (XLogP3) of 946274-31-3 is 3.3 [1], whereas the closest commercially available analog, 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)benzamide (CAS 946274-39-1), has a computed XLogP3 of 2.1 . The 1.2 log-unit difference indicates that 946274-31-3 is significantly more lipophilic, which can influence membrane permeability, protein binding, and solubility in aqueous assay buffers.

LogP Solubility Lead optimization Cyclopenta[d]pyrimidine analog

Synthetic Tractability: 946274-31-3 Contains a Single Rotatable Phenoxy Ether Bond, Simplifying Conformational Analysis

946274-31-3 possesses 5 rotatable bonds (PubChem-computed) [1], the most significant of which is the central phenoxy ether linkage. By comparison, the analog 946274-39-1 contains a sulfonamide group (-SO2N(cyclopropyl)CH3) introducing 6 rotatable bonds and additional conformational degrees of freedom . The reduced rotatable bond count of 946274-31-3 (Δ = -1) may translate to a lower entropic penalty upon target binding and a potentially more rigid pharmacophore, which is advantageous when a defined bioactive conformation is sought.

Conformational flexibility Rotatable bonds Drug design

Recommended Application Scenarios for 946274-31-3 Procurement


PDE4D2 Negative-Control or Counter-Screen Probe in Phosphodiesterase Drug Discovery

946274-31-3, with its PDE4D2 IC50 of 80 µM [1], is well-suited as a negative-control compound in PDE4 inhibitor screening cascades. When testing novel PDE4 inhibitors in enzymatic assays, inclusion of 946274-31-3 at concentrations up to 100 µM provides a benchmark for weak inhibition, enabling Z′-factor calculation and identification of non-specific or aggregation-based false positives.

Lipophilic Cyclopenta[d]pyrimidine Reference Standard for HPLC LogP Determination

Due to its computed XLogP3 of 3.3 [1]—intermediate between the polar analog 946274-39-1 (XLogP3 = 2.1) and highly lipophilic kinase inhibitors—946274-31-3 can serve as a calibration standard for chromatographic hydrophobicity index (CHI) measurements, aiding in the development of lipophilicity-activity relationships within cyclopenta[d]pyrimidine series.

Fragment-Based Lead Discovery: Low-Affinity Starting Point for PDE4D2

Fragment-based drug discovery (FBDD) programs targeting PDE4D2 may employ 946274-31-3 as a low-affinity anchor fragment. Its IC50 of 80 µM places it within the typical fragment hit range (30–1,000 µM), and its single phenoxy ether linkage offers a tractable vector for structure-guided elaboration [1].

Conformational-Restriction Tool for Cyclopenta[d]pyrimidine SAR Studies

With one fewer rotatable bond than the closest sulfonamide analog (946274-39-1) [1], 946274-31-3 provides a more rigid scaffold for structure-activity relationship (SAR) exploration. Researchers can use it to assess the impact of conformational flexibility on target binding without introducing additional heteroatom interactions.

Quote Request

Request a Quote for N-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-phenoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.